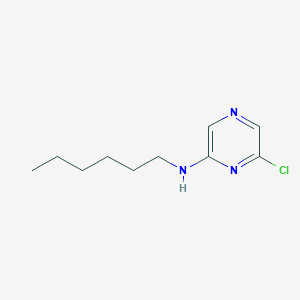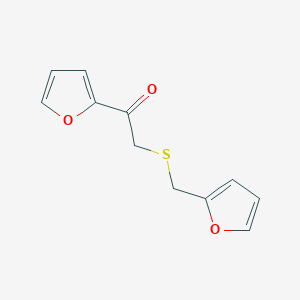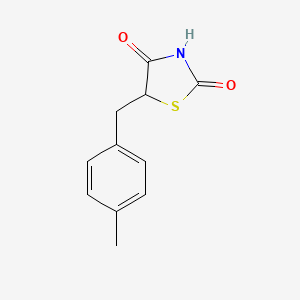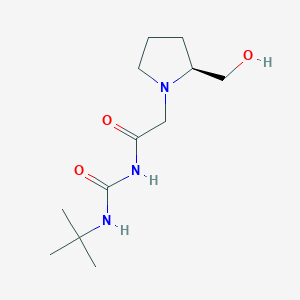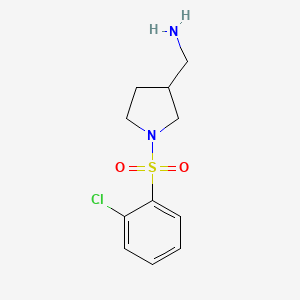
(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C11H15ClN2O2S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through substitution reactions, often using chlorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain enzymes or receptors.
類似化合物との比較
Similar Compounds
(1-(Phenylsulfonyl)pyrrolidin-3-yl)methanamine: Similar structure but lacks the chlorine atom.
(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine: Similar structure with the chlorine atom in a different position.
(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to its analogs.
特性
分子式 |
C11H15ClN2O2S |
|---|---|
分子量 |
274.77 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 |
InChIキー |
BIMFRKQNFGAAEH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


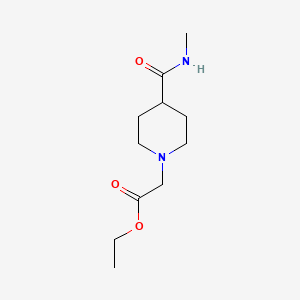
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
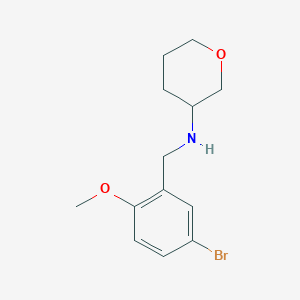
![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
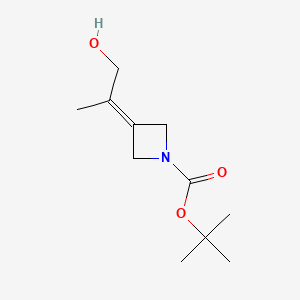
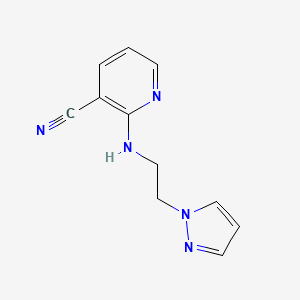
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
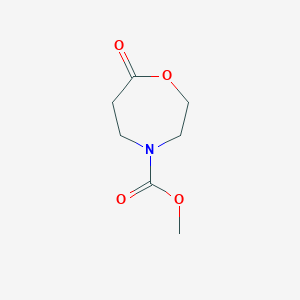
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
